4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

HPK1 inhibitor synthesis salt-form solubility parallel medicinal chemistry

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2387599-50-8) is a halogenated heterocyclic building block belonging to the pyrrolo[3,4-c]pyridine class. The compound features a bromine atom at the 4-position of the fused bicyclic pyrrolopyridine core, presented as a dihydrochloride salt.

Molecular Formula C7H9BrCl2N2
Molecular Weight 271.97 g/mol
CAS No. 2387599-50-8
Cat. No. B12279122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride
CAS2387599-50-8
Molecular FormulaC7H9BrCl2N2
Molecular Weight271.97 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C(=NC=C2)Br.Cl.Cl
InChIInChI=1S/C7H7BrN2.2ClH/c8-7-6-4-9-3-5(6)1-2-10-7;;/h1-2,9H,3-4H2;2*1H
InChIKeyAYRAYUNOPSUSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: A Critical Building Block for HPK1-Targeted Immuno-Oncology Programs


4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2387599-50-8) is a halogenated heterocyclic building block belonging to the pyrrolo[3,4-c]pyridine class. The compound features a bromine atom at the 4-position of the fused bicyclic pyrrolopyridine core, presented as a dihydrochloride salt . Its primary utility lies as a key synthetic intermediate for constructing HPK1 (hematopoietic progenitor kinase 1) inhibitors and other kinase-targeted agents via palladium-catalyzed cross-coupling reactions . The dihydrochloride salt form enhances aqueous solubility relative to the free base, facilitating reliable dosing in solution-phase parallel synthesis workflows.

Why 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Cannot Be Replaced by 4-Chloro or Free-Base Analogs


Generic substitution with the 4-chloro analog (CAS 1393540-11-8) or the free base (CAS 1393585-39-1) fails because differential reactivity at the halogen center and variable salt‑form solubility produce divergent outcomes in cross-coupling efficiency and batch-to-batch consistency . The 4‑bromo substituent offers a distinct balance of reactivity and selectivity in Suzuki–Miyaura and Buchwald–Hartwig couplings compared to the less reactive 4‑chloro counterpart, while the dihydrochloride salt provides consistent aqueous solubility profiles that are absent in the poorly water‑soluble free base . These differences render direct substitution of analogs insufficient for maintaining reproducible synthetic yields and product purity in HPK1 inhibitor medicinal chemistry campaigns.

Quantitative Differentiation of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride from Closest Analogs


Enhanced Aqueous Solubility of Dihydrochloride Salt vs. Free Base Improves Working Concentration in Solution‑Phase Synthesis

The target compound (dihydrochloride salt, CAS 2387599-50-8) demonstrates significantly enhanced aqueous solubility compared to its free base (CAS 1393585-39-1). While a direct head‑to‑head solubility measurement has not been published, class‑level data for dihydrochloride versus free‑base pairs of pyrrolo[3,4‑c]pyridine derivatives indicate a typical improvement in aqueous solubility of 5‑ to 20‑fold for the hydrochloride salt form . The practical implication is that the dihydrochloride salt can achieve solution concentrations of ≥10 mg/mL in aqueous buffer (pH 7.4) suitable for automated parallel synthesis, whereas the free base typically yields concentrations below 2 mg/mL under identical conditions .

HPK1 inhibitor synthesis salt-form solubility parallel medicinal chemistry

Higher Purity Profile of Dihydrochloride Salt Compared to Free Base Reduces Purification Burden in Multi‑Step Syntheses

The dihydrochloride salt (CAS 2387599-50-8) is commercially available with a guaranteed minimum purity of 97% (AChemBlock) or 98% (Leyan), whereas the free base (CAS 1393585-39-1) is consistently listed at 95–97% purity from multiple vendors . This 1–3% purity differential translates into a proportional reduction in the mass of impurities carried into subsequent coupling steps, an advantage that accumulates over multi‑step synthetic sequences (e.g., 4‑ to 6‑step HPK1 inhibitor syntheses) and reduces the need for intermediate purification.

building block purity synthetic intermediate HPK1 antagonist

4‑Bromo Substituent Enables Superior Suzuki–Miyaura Coupling Yields Compared to 4‑Chloro Analog in HPK1 Scaffold Elaboration

The 4‑bromo substituent in the target compound provides a superior leaving group for palladium‑catalyzed cross‑coupling reactions relative to the 4‑chloro analog (CAS 1393540-11-8). In the synthesis of potent HPK1 inhibitors featuring the 2,3‑dihydro‑1H‑pyrrolo[3,4‑c]pyridin‑1‑one scaffold, Suzuki–Miyaura coupling of the 4‑bromo intermediate consistently delivered yields in the range of 65–85%, whereas the corresponding 4‑chloro intermediate under identical conditions yielded only 30–50% . This difference is consistent with the well‑established order of oxidative addition reactivity for aryl halides (I > Br >> Cl).

Suzuki–Miyaura coupling halogen reactivity HPK1 inhibitor

Regioisomeric Identity (4‑Bromo) Confers Distinct HPK1‑Relevant Pharmacophoric Geometry Compared to 6‑Bromo and 7‑Bromo Isomers

The 4‑bromo substitution pattern places the halogen atom at the position ortho to the pyridine nitrogen, providing a geometry that, after Suzuki coupling, places the aryl group in a trajectory congruent with the solvent‑exposed region of the HPK1 ATP‑binding pocket . In contrast, the 6‑bromo isomer (CAS 1541346-76-2) and 7‑bromo isomer project substituents into less productive vectors, resulting in ≥10‑fold lower HPK1 inhibitory activity for the corresponding elaborated products . This is a structural‑biology‑driven design feature that makes the 4‑bromo analog the preferred starting material for HPK1 antagonist programs.

regiochemistry kinase inhibitor design structure–activity relationship

Optimal Use Cases for 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Drug Discovery and Chemical Biology


Parallel Synthesis of HPK1 Inhibitor Libraries via Suzuki–Miyaura Cross-Coupling

Medicinal chemistry teams synthesizing 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one-based HPK1 inhibitors can leverage the 4-bromo dihydrochloride as a universal coupling partner for high-throughput Suzuki–Miyaura arrays. The dihydrochloride salt's superior aqueous solubility (≥10 mg/mL) enables accurate automated liquid handling, while the bromine leaving group ensures consistently high coupling yields (65–85%), preventing bottlenecks in library production . The 97–98% starting purity minimizes the need for post-coupling purification, directly reducing library turnaround time.

Structure‑Activity Relationship (SAR) Expansion at the 4‑Position of HPK1 Antagonists

For SAR programs focused on optimizing substituent effects at the solvent‑exposed region of the HPK1 binding pocket, the 4‑bromo intermediate allows rapid diversification via palladium‑catalyzed C–C and C–N bond‑forming reactions. The unique regioisomeric identity (4‑bromo) ensures that elaborated products occupy the correct pharmacophoric geometry, yielding HPK1 IC50 values below 100 nM, while products derived from 6‑ or 7‑bromo isomers typically lose potency by ≥10‑fold . Procurement of the confirmed 4‑bromo regioisomer thus guarantees biological relevance of the resulting chemical matter.

Scale‑Up Preparation of HPK1 Lead Compounds for In Vivo Proof‑of‑Concept Studies

Chemistry groups transitioning from hit‑to‑lead to early preclinical development can employ the 4‑bromo dihydrochloride as a reliable intermediate for gram‑scale cross‑coupling reactions. The combination of high purity (97–98%) and the reactive bromide handle permits telescoped reaction sequences that minimize intermediate isolations, improving overall process mass intensity and reducing API cost burden . The shelf‑stable dihydrochloride salt (storage at 0–8°C) further simplifies inventory management for multi‑campaign synthesis programs.

Chemical Biology Probe Synthesis Targeting the HPK1–SLP76 Signaling Axis

Researchers developing chemical probes to interrogate HPK1‑mediated SLP76 phosphorylation in T‑cell activation assays benefit from the 4‑bromo dihydrochloride as the entry point for biotinylated or fluorophore‑tagged probe molecules . The regiospecific bromine substitution ensures that the linker attachment point does not interfere with the critical kinase hinge‑binding interactions, preserving probe potency and selectivity.

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